molecular formula C9H12N2O B6356136 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462289-96-8

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No. B6356136
CAS RN: 1462289-96-8
M. Wt: 164.20 g/mol
InChI Key: DQVJCDONHAWZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as 3-CMP, is an organic compound with a unique cyclopropyl group. It is a versatile compound that has been used in a wide range of scientific research applications. Its unique structure and properties make it an attractive choice for laboratory experiments.

Scientific Research Applications

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is not well understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can then be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile are not well understood. However, it is believed to be relatively non-toxic and has been used in laboratory experiments without any significant adverse effects. It has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile in laboratory experiments is its relative non-toxicity and low cost. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is its lack of specificity. It is not specific to any particular enzyme and can bind to a wide range of enzymes, making it difficult to study the effects of specific enzymes.

Future Directions

There are a number of potential future directions for 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile. It could be used in the development of new drugs and pesticides, as well as in the synthesis of polymers and catalysts. It could also be used to study the structure and function of enzymes, as well as to study the effects of specific enzymes. Additionally, it could be used to study the effects of other organic compounds on enzyme activity. Finally, it could be used to study the effects of changes in temperature and pH on enzyme activity.

properties

IUPAC Name

3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJCDONHAWZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C1(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Synthesis routes and methods

Procedure details

To ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropyl-3-methylbutanoate (5.3 g) obtained in Step A of Example 357 was added 4 M hydrogen chloride in ethyl acetate (30 mL), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, to a solution of the residue in acetonitrile (150 mL) was added potassium carbonate (9.4 g), and the mixture was stirred at room temperature for 5 hr. The insoluble substance was removed by filtration through Celite, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (2.2 g).
Name
ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropyl-3-methylbutanoate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.